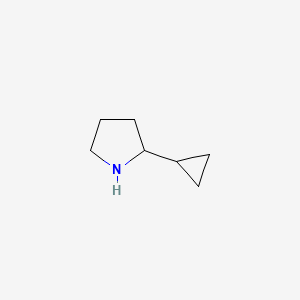

2-Cyclopropylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropylpyrrolidine (2CPP) is a cyclic amine that contains a three-membered cyclopropyl ring fused to a pyrrolidine ring. It is a part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in 2-Cyclopropylpyrrolidine contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyclopropylpyrrolidine are not detailed in the literature, pyrrolidine compounds are known for their versatility in chemical reactions. They can undergo various transformations, including ring construction and functionalization .Applications De Recherche Scientifique

Cyanopyrrolidines as DPP-IV Inhibitors

Cyanopyrrolidines, a class which includes 2-Cyclopropylpyrrolidine derivatives, are primarily known for their role as inhibitors of the serine protease dipeptidyl peptidase IV (DPP-IV). This enzyme plays a significant role in the treatment of type 2 diabetes. Research has shown the potential of cyanopyrrolidines to become valuable medicines for type 2 diabetes. The development of vildagliptin and saxagliptin, which are Phase III clinical trial drugs for diabetes, highlights the significance of this compound class (Peters, 2007).

Neuroprotective Properties

Studies have identified compounds like 2R,4R-APDC, a potent and highly selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3, which share structural similarities with 2-Cyclopropylpyrrolidine. These compounds have demonstrated neuroprotective effects against excitotoxic neuronal death, suggesting their potential use in neuroprotective drugs (Battaglia et al., 1998).

Synthesis and Chemical Properties

The synthesis of 2-Cyclopropylpyrrolidine and its derivatives has been a topic of interest in organic chemistry. Research has focused on developing routes to synthesize 2-cyanopyrrolidines using various methods, indicating the versatility and importance of this compound in medicinal chemistry (Grygorenko et al., 2007).

Antitumor Activity

There is evidence of the role of 2-Cyclopropylpyrrolidine derivatives in antitumor activity. Certain compounds containing pyrrolidine structures have shown potent antitumor activity against various tumors, highlighting the potential of these compounds in cancer treatment (Morikawa et al., 1991).

Role in Dipeptidyl Peptidase IV Inhibition

Further studies have identified methanoprolinenitrile-containing dipeptide mimetics as inhibitors of DPP-IV, which is crucial in the degradation of glucagon-like peptide-1. These inhibitors are significant for the treatment of type 2 diabetes. The research shows that the integration of a cyclopropyl group in these compounds results in enhanced chemical stability and high inhibitory potency (Magnin et al., 2004).

Propriétés

IUPAC Name |

2-cyclopropylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7(8-5-1)6-3-4-6/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUSTBXLCUPLRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylpyrrolidine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2459924.png)

![2-Bromo-5-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2459925.png)

![[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol](/img/structure/B2459927.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-6-carboxylic acid](/img/structure/B2459929.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2459931.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2459932.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2459944.png)